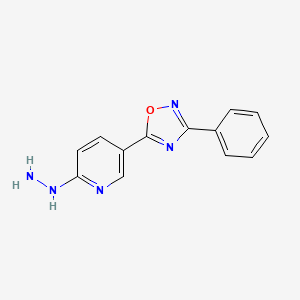

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

説明

特性

IUPAC Name |

[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-17-11-7-6-10(8-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEUYXUPZOVEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

化学反応の分析

Types of Reactions

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Amines.

Substitution: Various substituted hydrazinyl derivatives.

科学的研究の応用

Biological Activities

Antimicrobial and Antiviral Properties

Research indicates that 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine exhibits significant antimicrobial and antiviral activities. It has been shown to act against resistant microorganisms, making it a valuable candidate for drug development. The mechanism of action involves interactions with specific molecular targets where the oxadiazole ring may function as a hydrogen bond acceptor.

Case Studies

Several studies have documented the efficacy of this compound against various microbial strains. For instance, it has demonstrated activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of specific substituents on the phenyl ring can enhance its biological activity .

Applications in Research

Drug Development

The compound's unique structure allows for modifications that can enhance its biological activity. It is being explored for potential use in developing new antimicrobial agents and antiviral drugs targeting HIV and other viral infections .

Fluorescent Probes

Due to its chemical properties, 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can also serve as a fluorescent probe in pH monitoring applications within biological systems. Its ability to respond to changes in pH makes it suitable for tracking intracellular environments .

作用機序

The mechanism of action of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

2-Hydrazinyl-5-(piperidin-1-ylsulfonyl)pyridine (Compound 11c)

SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide)

- Structure : Incorporates a pyrrolidinecarboxamide group linked to the oxadiazole-phenyl-pyridine scaffold.

- Activity: Exhibited >70% reduction in xL3 motility in anthelmintic screens, causing a "coiled" larval phenotype. The 4-chlorophenyl group may enhance target binding .

Butalamine (N′,N′-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine)

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Table 1: Key Properties of Selected Analogues

Functional Group Impact on Bioactivity

- Oxadiazole Substitutions : Phenyl groups (as in the target compound) improve lipophilicity and membrane permeability, whereas cyclopropyl () or sulfonyl groups () modulate electronic and steric properties .

- Chlorine vs. Hydrazine : Chlorine in ’s analogues may increase electrophilicity, favoring covalent binding, while hydrazine supports reversible interactions .

生物活性

2-Hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 253.26 g/mol. Its structure features a pyridine ring substituted with a hydrazine group and an oxadiazole moiety, contributing to its unique chemical properties and potential biological effects .

Biological Activity Overview

Antimicrobial Activity

Research indicates that 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interaction with specific molecular targets within microbial cells, which may disrupt essential cellular processes .

Antiviral Properties

In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. It appears to inhibit viral replication through mechanisms that are still being elucidated but may involve interference with viral entry or replication processes within host cells .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Klebsiella pneumoniae | 0.75 |

| Candida albicans | 0.30 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common cause of infections resistant to many antibiotics .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Case Study on Antimicrobial Resistance : In a study focused on drug-resistant bacterial strains, 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine demonstrated significant activity against strains resistant to conventional antibiotics. This suggests its potential utility in developing new treatments for resistant infections .

- Antiviral Efficacy : Another study investigated the compound's effects on viral pathogens, revealing that it could significantly reduce viral load in infected cell cultures. The exact pathways involved are still under investigation but indicate a promising avenue for antiviral drug development .

The biological activity of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is believed to stem from its ability to interact with microbial enzymes and cellular receptors. The oxadiazole ring may act as a hydrogen bond acceptor, facilitating binding to target sites within microbial cells. This interaction can lead to the inhibition of essential metabolic pathways or structural integrity of the pathogens.

Comparative Analysis with Similar Compounds

To contextualize its activity, it is useful to compare this compound with other oxadiazole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Aryl-5-propyl-1,2,4-oxadiazole | Antimicrobial | Aryl substitution enhances activity |

| N-Phenyl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazol-2-Amine | Anticancer potential | Different nitrogen positioning affects reactivity |

| 2-(1,2,4-Oxadiazol-5-Yl)anilines | Antifungal | Focus on aniline’s reactivity |

The distinct substitution pattern of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine enhances its reactivity and biological activity compared to these similar compounds .

Q & A

Basic: What are the standard synthetic routes for 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine?

Answer:

The compound is typically synthesized via cyclization reactions. A common method involves reacting hydrazide derivatives with aromatic carboxylic acids or esters under reflux with phosphorus oxychloride (POCl₃). For example:

- Step 1: Condensation of 2-hydrazinylpyridine with benzaldehyde derivatives to form hydrazone intermediates.

- Step 2: Oxidative cyclization using POCl₃ at 100–120°C to form the 1,2,4-oxadiazole ring .

- Step 3: Purification via column chromatography (EtOAc/hexane) or recrystallization .

Alternative routes may employ microwave-assisted synthesis for faster cyclization .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

Key analytical techniques include:

- NMR spectroscopy: To confirm the hydrazinyl proton (NH–NH₂) at δ 4.5–5.5 ppm and aromatic protons on the pyridine/oxadiazole rings.

- IR spectroscopy: Absorbance bands for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) .

- X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain in the oxadiazole-pyrrolidine core .

- HPLC: Purity assessment (>98%) using C18 columns with DMSO-compatible mobile phases .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Answer:

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO (≥20 mg/mL) . For biological assays:

- Stock solutions: Prepare in DMSO and dilute with buffer (e.g., PBS) to avoid precipitation.

- Concentration limits: Keep DMSO ≤0.1% (v/v) to minimize cytotoxicity in cell-based studies.

- Alternative solvents: Ethanol or acetonitrile may be used for crystallography or spectroscopic analysis .

Advanced: How can researchers optimize bioactivity through structural modifications?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Oxadiazole ring substitution: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhances binding to biological targets like β-catenin .

- Pyridine functionalization: Adding methyl or methoxy groups improves solubility and metabolic stability .

- Hydrazinyl group replacement: Substituting with acylhydrazides or thiosemicarbazides alters pharmacokinetic profiles .

Synthetic strategies for these modifications include Ullmann coupling or Buchwald-Hartwig amination .

Advanced: What experimental approaches resolve contradictions in reported biological activities?

Answer:

Discrepancies (e.g., genotoxicity vs. cytotoxicity) require:

- Comparative assays: Test the compound in parallel with positive/negative controls (e.g., Ames test for mutagenicity ).

- Purity verification: Confirm absence of synthetic byproducts (e.g., unreacted hydrazides) via LC-MS.

- Mechanistic studies: Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

- In silico modeling: Molecular docking (AutoDock Vina) predicts binding modes to receptors like S1P1, aiding hypothesis refinement .

Advanced: How is crystallographic data analyzed to resolve conformational ambiguities?

Answer:

For X-ray diffraction

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H⋯O interactions in the oxadiazole ring) .

- Validation tools: PLATON checks for voids, and Mercury visualizes π-π stacking between phenyl and pyridine rings .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

Lab-to-pilot scale hurdles include:

- Reaction optimization: Replace POCl₃ with safer cyclizing agents (e.g., PCl₃ or T3P®) under flow chemistry conditions .

- Purification: Switch from column chromatography to fractional crystallization using ethanol/water mixtures .

- Yield improvement: Microwave reactors enhance reaction efficiency (e.g., 80% yield in 2 hours vs. 24 hours conventionally) .

Advanced: How is computational chemistry applied to predict physicochemical properties?

Answer:

- LogP calculation: Use ChemDraw or ACD/Labs to estimate partition coefficients (predicted LogP = 1.42 ± 0.10) .

- pKa prediction: SPARC algorithms determine ionization states (e.g., hydrazinyl group pKa ~1.5) for solubility modeling .

- Molecular dynamics (MD): GROMACS simulates membrane permeability by tracking diffusion coefficients in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。